molecular formula C15H13NO3 B582031 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 888731-88-2

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B582031
CAS RN: 888731-88-2
M. Wt: 255.273
InChI Key: AGBBIYMYUOTIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (BDBO) is a benzoxazinone compound that is found in a variety of plants and is known for its unique properties. It has been used in a variety of scientific research applications, including as an antifungal agent, an insect repellent, and a potential cancer treatment. In

Scientific Research Applications

Synthesis of Chromane Derivatives

This compound has been used in the synthesis of chromane derivatives, which are known for their bioactive properties . These derivatives have shown antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . The compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Inhibitor of Salicylate Synthase

The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This could have significant implications for the treatment of tuberculosis .

Antitubercular Agent

Related to the above point, the compound’s potential as an antitubercular agent has been explored . This is due to its role in inhibiting the salicylate synthase, which is a key enzyme in the biosynthesis of siderophores in M. tuberculosis .

Tyrosinase Inhibition

The compound could potentially be used as a tyrosinase inhibitor . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis . This could have applications in the food, pharmaceutical, and cosmetics industries .

Synthesis of Dendrimers

While not directly related to “5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one”, dendrimers, which are highly branched macromolecules, can be synthesized from multifunctional core molecules . It’s possible that this compound, with its complex structure, could serve as a core for dendrimer synthesis .

Analytical Characterization

The compound has been used in analytical characterization studies . Its molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves several chemical reactions. One of the key reactions is the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that similar compounds have been known to influence various metabolic pathways .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been known to cause various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and more .

properties

IUPAC Name

5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBIYMYUOTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.